molecular formula C15H10Cl2N2O2S B13882564 2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole

2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole

Cat. No.: B13882564
M. Wt: 353.2 g/mol
InChI Key: VVKTYKCSBDZHLR-UHFFFAOYSA-N
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Description

2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . This particular compound is characterized by the presence of a dichloro-nitrophenyl group and a methyl group attached to the benzothiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole typically involves the reaction of 2,6-dichloro-4-nitrobenzyl chloride with 2-aminothiophenol under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring . Industrial production methods may involve continuous flow microreactor systems to improve reaction efficiency and yield .

Chemical Reactions Analysis

2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 2-[(2,6-Dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole include other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

Molecular Formula

C15H10Cl2N2O2S

Molecular Weight

353.2 g/mol

IUPAC Name

2-[(2,6-dichloro-4-nitrophenyl)methyl]-5-methyl-1,3-benzothiazole

InChI

InChI=1S/C15H10Cl2N2O2S/c1-8-2-3-14-13(4-8)18-15(22-14)7-10-11(16)5-9(19(20)21)6-12(10)17/h2-6H,7H2,1H3

InChI Key

VVKTYKCSBDZHLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)CC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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